molecular formula C16H14N2OS B12719144 Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- CAS No. 148902-89-0

Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-

Cat. No.: B12719144
CAS No.: 148902-89-0
M. Wt: 282.4 g/mol
InChI Key: NMFLZXAHPKPRBT-UHFFFAOYSA-N
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Description

This compound belongs to the acridine derivative family, characterized by a tricyclic aromatic framework with a sulfur atom at the 9-position (thioxo group) and a methyl group at the 10-position. Such structural features are critical for interactions with biological targets, such as enzymes or DNA, due to the electron-withdrawing thioxo group and planar aromatic system .

Properties

CAS No.

148902-89-0

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(10-methyl-9-sulfanylideneacridin-1-yl)acetamide

InChI

InChI=1S/C16H14N2OS/c1-10(19)17-12-7-5-9-14-15(12)16(20)11-6-3-4-8-13(11)18(14)2/h3-9H,1-2H3,(H,17,19)

InChI Key

NMFLZXAHPKPRBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=CC=C1)N(C3=CC=CC=C3C2=S)C

Origin of Product

United States

Preparation Methods

Synthesis of the Acridine Core and Thioxo Substitution

  • The acridine nucleus is commonly synthesized or obtained as a precursor such as 9(10H)-acridone derivatives.
  • Introduction of the thioxo group (C=S) at the 9-position can be achieved by sulfurization of the corresponding carbonyl group (C=O) in acridone derivatives using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
  • This transformation converts the 9-oxo group to a 9-thioxo group, yielding 9-thioxo-9,10-dihydroacridine intermediates.

Methylation at the 10-Position

  • The methyl group at the 10-position is introduced via alkylation reactions.
  • Typical methods include treatment of the 9-thioxo acridine intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • This step selectively methylates the nitrogen or carbon at the 10-position, depending on reaction conditions, to yield 10-methyl-9-thioxo-9,10-dihydroacridine derivatives.

Formation of the Acetamide Linkage

  • The acetamide group is introduced by acylation of the nitrogen atom at position 1 of the acridine ring.
  • This is commonly performed by reacting the 10-methyl-9-thioxo-9,10-dihydroacridine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
  • Alternatively, the acetamide can be formed by coupling the amine group of the acridine derivative with acetic acid derivatives using coupling agents or under reflux conditions.

Purification and Characterization

  • The crude product is purified by recrystallization (e.g., ethanol) or column chromatography.
  • Characterization is performed using spectroscopic techniques such as:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the chemical shifts corresponding to acridine, methyl, thioxo, and acetamide groups.
    • Infrared (IR) spectroscopy to identify characteristic amide (C=O stretch ~1650 cm⁻¹) and thioxo (C=S stretch ~1200-1400 cm⁻¹) bands.
    • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Acridone synthesis Literature methods or commercial precursor 9(10H)-Acridone Variable Starting material
2 Thionation (C=O to C=S) Lawesson’s reagent or P4S10, reflux 9-Thioxo-9,10-dihydroacridine 70-85 Converts carbonyl to thioxo group
3 Methylation Methyl iodide, base (e.g., K2CO3), reflux 10-Methyl-9-thioxo-9,10-dihydroacridine 60-80 Introduces methyl at position 10
4 Acetylation (acetamide formation) Acetic anhydride or acetyl chloride, base Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- 65-90 Forms acetamide linkage at N-1
5 Purification Recrystallization or chromatography Pure target compound - Confirmed by NMR, IR, MS

Research Findings and Optimization Notes

  • The thionation step is critical and requires careful control of temperature and reagent stoichiometry to avoid over-thionation or decomposition.
  • Methylation selectivity can be influenced by solvent choice and base strength; polar aprotic solvents like DMF or DMSO are often preferred.
  • Acetylation yields improve with the use of catalytic bases and controlled addition of acylating agents to minimize side reactions.
  • Purification by recrystallization from ethanol is effective due to the compound’s moderate solubility and crystallinity.
  • Spectroscopic data confirm the integrity of the acridine core and the presence of functional groups, supporting the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acridine moiety can be reduced under specific conditions to yield dihydroacridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of acetamide compounds can exhibit significant anticancer properties. For instance, studies have shown that acetamide-based compounds can inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression. In one study, a series of acetamide derivatives were synthesized and tested for their ability to inhibit HO-1 activity in U87MG glioblastoma cells, demonstrating promising results in reducing cell viability and inducing apoptosis .

Table 1: Anticancer Activity of Acetamide Derivatives

Compound IDIC50 (µM)Cell LineMechanism of Action
7a5.2U87MGHO-1 inhibition
7b3.8A549 (Lung)Apoptosis induction
7c4.5MCF-7 (Breast)Cell cycle arrest

1.2 Antimicrobial Properties

Acetamide derivatives have also been explored for their antimicrobial activities. A study focusing on the synthesis of various acetamide compounds revealed that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Material Science

2.1 Polymer Synthesis

In material science, acetamide compounds are utilized as intermediates in the synthesis of polymers. For example, the incorporation of acetamide into polymer chains enhances the thermal stability and mechanical properties of the resulting materials. Research has demonstrated that polymers containing acetamide groups exhibit improved resistance to thermal degradation compared to their non-acetamide counterparts .

Table 2: Properties of Acetamide-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyamide25080
Acetamide-Modified Polyamide300100

Biochemical Applications

3.1 Enzyme Inhibition

Acetamides have been studied for their role as enzyme inhibitors in biochemical pathways. Specifically, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-acetamide has shown potential as an inhibitor of certain proteases involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Heme Oxygenase Inhibition

A detailed investigation into the inhibitory effects of acetamide derivatives on HO-1 revealed that compound 7l significantly reduced HO-1 expression levels in vitro. Further studies indicated that this compound could potentially be used in therapeutic strategies targeting glioblastoma treatment .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various acetamide derivatives against bacterial strains, compound X was found to exhibit a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication process and leading to cell death. The thioxo group can form reactive intermediates that further enhance its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogues with Varying 9-Position Substituents

Compound Name 9-Position Substituent Molecular Formula Key Properties/Activities Reference
Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- Thioxo (S) C₁₆H₁₄N₂OS Potential bioactivity inferred from sulfur’s electron-withdrawing effects; likely modulates redox interactions .
Acetamide, N-(9,10-dihydro-10-methyl-9-oxo-1-acridinyl)- Oxo (O) C₁₆H₁₄N₂O₂ Oxo group may reduce electrophilicity compared to thioxo, potentially altering reactivity and target affinity .
2-(9-Oxoacridin-10-yl)acetamide Oxo (O) C₁₅H₁₂N₂O₂ Demonstrated in acridine-based drug discovery; oxo derivatives often exhibit DNA intercalation or enzyme inhibition .

Key Insight : The thioxo group enhances electrophilicity and redox activity compared to oxo analogues, which may improve antioxidant or pro-oxidant effects depending on the biological context .

Anthracene-Based Analogues with Thio/Acetamide Substituents

Compound Name Core Structure Substituents Activities Reference
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-(R-thio)acetamide Anthracene Thioacetamide Antioxidant and antiplatelet activities; sulfur enhances radical scavenging .
Acetamide,N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl) Anthracene Amino and dioxo groups Amino group may increase solubility and hydrogen-bonding capacity; used in dye chemistry .

Key Insight: Anthracene-based compounds with thio or amino substituents prioritize planar aromatic interactions, while acridine derivatives (e.g., the target compound) leverage nitrogen heterocycles for enhanced binding to biomacromolecules .

Fluorinated and Methylated Derivatives

Compound Name Substituents Molecular Formula Properties Reference
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl Trifluoro and N-methyl C₁₇H₁₀F₃NO₃ Fluorination increases lipophilicity and metabolic stability .
Target Compound Thioxo and 10-methyl C₁₆H₁₄N₂OS Methyl group enhances steric bulk; thioxo may improve membrane permeability .

Key Insight: Fluorination and methylation are strategic modifications to optimize pharmacokinetics, whereas thioxo groups may enhance target engagement through covalent or non-covalent interactions .

Physicochemical Properties Comparison

Property Target Compound 2-(9-Oxoacridin-10-yl)acetamide N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide
Molecular Weight ~290.36 g/mol 268.27 g/mol 280.28 g/mol
LogP (Predicted) ~2.5 2.1 1.8
Hydrogen Bond Acceptors 3 4 5
Topological PSA ~75 Ų 68 Ų 95 Ų

Key Insight : The target compound’s lower polarity (higher LogP) compared to anthracene derivatives suggests better membrane permeability, while its moderate PSA balances solubility and absorption .

Research Findings and Implications

  • Synthetic Accessibility: Acridine thioxo derivatives are synthesized via condensation of acridinium salts with thioacetamide precursors, whereas oxo analogues often use ketone or quinone intermediates .
  • Biological Relevance : Thioxo groups in acridines may mimic disulfide bonds in enzymes, enabling selective inhibition or activation. For example, highlights thioacetamide derivatives with IC₅₀ values <10 µM in antioxidant assays .
  • Toxicity Considerations : Thioxo compounds may exhibit higher cytotoxicity than oxo derivatives due to reactive sulfur species generation, necessitating careful structure-activity profiling .

Biological Activity

Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- (CAS 148902-89-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its cytotoxic effects, mechanisms of action, and structure-activity relationships based on diverse research findings.

  • Molecular Formula: C16H14N2OS
  • Molecular Weight: 282.36 g/mol
  • Structure: The compound features an acridine backbone with thioamide and acetamide functional groups. Its structural uniqueness contributes to its biological properties.

Anticancer Properties

Research has indicated that acridine derivatives exhibit significant anticancer activity. In particular, studies have focused on the cytotoxic effects of compounds similar to acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- against various cancer cell lines.

Cell Line IC50 (µM) Reference
L1210 Leukemia12.5
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)20.0

These findings suggest that acetamide derivatives could be promising candidates for further development as anticancer agents.

The mechanism by which acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)- exerts its cytotoxic effects may involve:

  • DNA Intercalation: Acridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Topoisomerases: Some acridine derivatives are known to inhibit topoisomerase enzymes, which are critical for DNA unwinding during replication.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of acetamide derivatives and their biological activity is crucial for optimizing their efficacy. The following points summarize key findings from SAR studies:

  • Substituent Effects: The presence of electron-withdrawing groups enhances cytotoxicity due to increased electrophilicity.
  • Acridine Ring Modifications: Alterations at specific positions on the acridine ring can significantly impact the compound's ability to bind to DNA and interact with cellular targets.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various acridine derivatives, including N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-, researchers found that modifications at the nitrogen atom improved potency against L1210 leukemia cells. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates.

Study 2: Mechanistic Insights

A mechanistic study investigated the role of ROS in mediating the anticancer effects of N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-. The results indicated that treatment with this compound led to a significant increase in intracellular ROS levels, correlating with enhanced apoptosis in treated cancer cells.

Q & A

Q. What synthetic strategies are employed for Acetamide, N-(9,10-dihydro-10-methyl-9-thioxo-1-acridinyl)-, and how can reaction yields be optimized?

The synthesis typically involves functionalizing the acridine core with thioxo and methyl groups, followed by acetamide coupling. Key parameters include:

  • Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to stabilize intermediates.
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) improves yield . Yield optimization requires balancing stoichiometric ratios (e.g., 1:1.2 for acridine:acetamide precursors) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • ¹H/¹³C NMR : Confirms substituent positions on the acridine core and acetamide linkage. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the methyl group resonates at δ 2.1–2.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 280.28) .
  • IR Spectroscopy : Identifies thioxo (C=S) stretches near 1150–1250 cm⁻¹ and amide carbonyl (C=O) bands at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How does the thioxo group influence electronic properties compared to dioxo analogs, and how can this be computationally modeled?

The thioxo (C=S) group introduces electron-withdrawing effects, reducing the acridine ring’s aromaticity versus dioxo (C=O) analogs. Computational methods include:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to compare charge distribution and reactivity.
  • Molecular Electrostatic Potential (MEP) Maps : Visualizes nucleophilic/electrophilic sites for predicting reaction pathways . Experimental validation via cyclic voltammetry can corroborate computed redox potentials .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic Studies : Measure plasma half-life (e.g., LC-MS/MS) to assess absorption/metabolism.
  • Solubility Enhancement : Modify substituents (e.g., fluorophenyl groups) to improve logP (target ~2.5–3.0) .
  • Metabolite Identification : Use hepatic microsomes or in vivo samples to identify active/inactive metabolites .

Q. How do structural modifications (e.g., R-thio substituents) affect structure-activity relationships (SAR) in antioxidant assays?

Substituent effects are evaluated via:

  • DPPH/ABTS Radical Scavenging : Compare IC₅₀ values for derivatives with varying R groups (e.g., alkyl vs. aryl thioethers).
  • Thiobarbituric Acid Reactive Substances (TBARS) Assay : Quantifies lipid peroxidation inhibition. Data from related compounds (e.g., fluorophenyl analogs) suggest electron-deficient substituents enhance radical scavenging .

Methodological Considerations

Q. What in vitro models are appropriate for assessing antiplatelet activity?

  • Platelet Aggregation Assays : Use ADP/collagen-induced aggregation in platelet-rich plasma (PRP), measuring inhibition via turbidimetry .
  • Flow Cytometry : Quantifies P-selectin expression to evaluate platelet activation pathways.
  • Dose-Response Curves : Establish EC₅₀ values (e.g., 10–50 µM) for comparative SAR .

Q. How can computational docking predict binding interactions with biological targets like cyclooxygenase (COX)?

  • Autodock Vina/MOE : Simulate ligand-protein interactions using crystal structures (e.g., PDB: 3LN1 for COX-1).
  • Binding Energy Scores : Lower ΔG values (e.g., −8.5 kcal/mol) indicate stronger binding.
  • Hydrogen Bond Analysis : Identify key residues (e.g., Arg120 in COX-1) for rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods for consistency.
  • Particle Size Control : Sonication or micronization reduces variability in dissolution rates.
  • Cross-Validation : Compare HPLC-UV (e.g., λ = 254 nm) with nephelometry data .

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